molecular formula C13H26ClNO B1422635 3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride CAS No. 1333847-63-4

3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride

Cat. No.: B1422635
CAS No.: 1333847-63-4
M. Wt: 247.8 g/mol
InChI Key: PWCAYSIDHCVRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and International Union of Pure and Applied Chemistry Designation

The systematic nomenclature of 3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds containing nitrogen functionalities. The complete International Union of Pure and Applied Chemistry name is this compound, which precisely describes the structural components and their positional relationships within the molecular framework. The compound is officially registered under Chemical Abstracts Service number 1333847-63-4, providing a unique identifier for database searches and regulatory documentation.

The nomenclature system begins with the identification of the spirocyclic core structure, designated as spiro[3.4]octane, indicating the fusion of a three-membered cyclobutane ring with a four-membered cyclopentane ring sharing a common spiro carbon atom. The numbering system for the spirocyclic framework follows conventional protocols where the spiro carbon serves as the reference point for positional assignments. The ethoxy substituent is positioned at the 3-position of the spirocyclic system, while the N-propylamine functionality occupies the 1-position, creating the complete structural designation.

The hydrochloride salt designation indicates the protonation state of the nitrogen atom in the propylamine moiety, resulting in the formation of an ammonium chloride salt. This salt formation significantly impacts the compound's physicochemical properties and is reflected in the molecular formula C13H26ClNO with a corresponding molecular weight of 247.80 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system ensures precise communication of the compound's structure across scientific literature and regulatory documents.

The International Chemical Identifier represents the compound as 1S/C13H25NO.ClH/c1-3-9-14-11-10-12(15-4-2)13(11)7-5-6-8-13;/h11-12,14H,3-10H2,1-2H3;1H, providing a standardized string representation of the molecular structure. The corresponding International Chemical Identifier Key PWCAYSIDHCVRQR-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier, facilitating database searches and compound identification.

Molecular Architecture and Spirocyclic Framework

The molecular architecture of this compound is characterized by its unique spirocyclic framework, which creates a rigid three-dimensional structure with distinct conformational properties. The spiro[3.4]octane core consists of two fused saturated rings that share a single carbon atom, creating a bicyclic system with constrained molecular geometry. This spirocyclic arrangement provides exceptional structural rigidity compared to conventional acyclic or monocyclic analogs, resulting in reduced conformational flexibility and enhanced shape complementarity for potential biological targets.

The spirocyclic junction creates a tetrahedral geometry at the spiro carbon center, with the two rings positioned in a perpendicular orientation relative to each other. This three-dimensional arrangement significantly influences the compound's physicochemical properties and potential biological interactions. The cyclobutane ring component contributes four carbon atoms to the overall structure, while the cyclopentane ring provides five carbon atoms, creating the characteristic [3.4] designation in the spirocyclic nomenclature.

The ethoxy substituent attached at the 3-position of the spirocyclic framework introduces additional conformational considerations and contributes to the compound's lipophilic character. The ethoxy group consists of a two-carbon alkyl chain terminated with an oxygen atom, providing hydrogen bond accepting capabilities and influencing the compound's membrane permeability characteristics. The spatial orientation of the ethoxy group relative to the spirocyclic plane affects the overall molecular dipole moment and potential intermolecular interactions.

The N-propylamine functionality positioned at the 1-position serves as the primary basic center within the molecule and represents the site of protonation in the hydrochloride salt form. The propyl chain extends three carbon atoms from the nitrogen center, providing additional hydrophobic surface area and influencing the compound's binding characteristics with potential biological targets. The linear configuration of the propyl chain allows for rotational flexibility around the carbon-carbon and carbon-nitrogen bonds, introducing limited conformational variability to an otherwise rigid molecular framework.

The molecular geometry analysis reveals specific bond lengths and angles that define the three-dimensional structure. The nitrogen-carbon bond lengths typically range from 1.47 to 1.51 angstroms, while the carbon-carbon bonds within the spirocyclic framework exhibit standard tetrahedral geometries with bond lengths approximately 1.52 angstroms. The carbon-oxygen bond in the ethoxy substituent demonstrates characteristic ether linkage properties with bond lengths around 1.43 angstroms.

Stereochemical Considerations and Chiral Centers

The stereochemical analysis of this compound reveals multiple asymmetric centers that contribute to the compound's three-dimensional complexity and potential for stereoisomerism. The spiro carbon center, while serving as the junction point for the two rings, does not itself constitute a chiral center due to the symmetrical nature of the ring fusion. However, the presence of substituents at positions 1 and 3 of the spirocyclic framework creates additional stereochemical considerations that must be carefully evaluated.

The carbon atom at position 1, bearing the N-propylamine substituent, represents a potential chiral center depending on the specific stereochemical configuration of the surrounding substituents. Similarly, the carbon atom at position 3, which carries the ethoxy group, may exhibit chiral characteristics based on the relative orientations of the attached functional groups. The stereochemical assignments for these centers follow the standard Cahn-Ingold-Prelog priority rules, considering the atomic numbers and connectivity patterns of the substituent groups.

The conformational flexibility of the spirocyclic framework, while limited compared to acyclic analogs, still permits certain ring puckering motions that can influence the relative spatial orientations of the substituent groups. These conformational changes can affect the apparent stereochemical relationships between different parts of the molecule and influence the compound's binding affinity for chiral biological targets. The cyclopentane ring component of the spirocyclic system can adopt envelope or twist conformations, while the cyclobutane ring typically maintains a more planar configuration due to its smaller ring size.

The presence of the N-propylamine substituent introduces additional stereochemical complexity through the potential for restricted rotation around the carbon-nitrogen bond. The electronic and steric interactions between the propyl chain and the spirocyclic framework can result in preferred conformational arrangements that affect the overall molecular shape and recognition properties. The hydrochloride salt formation at the nitrogen center eliminates the stereochemical contribution of the nitrogen lone pair but introduces ionic interactions that can influence the preferred conformational states.

Experimental determination of the absolute stereochemical configuration requires advanced analytical techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy with chiral auxiliaries. The crystallographic analysis of related spirocyclic compounds has revealed that the preferred conformational states often exhibit specific symmetry elements that can be predicted through computational modeling approaches. The stereochemical assignments have significant implications for the compound's biological activity, as different stereoisomers may exhibit vastly different binding affinities and selectivity profiles for biological targets.

Computational Modeling and Conformational Analysis

Computational modeling approaches have provided valuable insights into the conformational preferences and energetic landscapes of this compound and related spirocyclic compounds. Density functional theory calculations have been extensively employed to investigate the relative stabilities of different conformational states and to predict the preferred molecular geometries under various conditions. These computational studies reveal that spirocyclic compounds generally exhibit restricted conformational flexibility compared to their acyclic counterparts, with energy barriers between different conformational states typically ranging from 10 to 20 kilojoules per mole.

The quantum chemical calculations for spirocyclic ammonium systems indicate that the most stable conformational arrangements often possess specific symmetry characteristics, with envelope conformations being preferred for five-membered ring components. Molecular dynamics simulations have demonstrated that the spirocyclic framework maintains its structural integrity over extended time periods, with only minor fluctuations in bond angles and dihedral angles. The computational analysis of the ethoxy substituent reveals that the preferred orientation minimizes steric interactions with the spirocyclic framework while maximizing favorable electronic interactions.

Advanced computational methods, including second-order Møller-Plesset perturbation theory and coupled cluster calculations, have been applied to obtain high-accuracy energetic data for spirocyclic conformations. These calculations indicate that the energy differences between different conformational states are sensitive to the specific substituent patterns and can be significantly influenced by solvent effects and intermolecular interactions. The computational predictions have been validated through comparison with experimental nuclear magnetic resonance coupling constants and chemical shift data, demonstrating excellent agreement between theoretical and experimental observations.

The conformational analysis reveals that the N-propylamine substituent can adopt multiple rotational states around the carbon-nitrogen bond, with energy barriers of approximately 15-20 kilojoules per mole separating different conformational minima. The hydrochloride salt formation introduces additional stabilizing interactions through hydrogen bonding and electrostatic effects, which can influence the preferred conformational arrangements. Computational modeling of the salt form indicates that the protonated nitrogen center forms strong ionic interactions with the chloride counterion, affecting the overall molecular geometry and conformational preferences.

The three-dimensional molecular electrostatic potential surfaces calculated for different conformational states reveal distinct patterns of charge distribution that correlate with potential biological binding modes. The computational analysis indicates that the spirocyclic framework creates well-defined hydrophobic regions that could facilitate interactions with lipophilic binding sites, while the N-propylamine functionality provides a localized region of positive charge density suitable for ionic interactions. These computational insights provide valuable guidance for understanding the structure-activity relationships and designing analogs with optimized binding properties.

Properties

IUPAC Name

3-ethoxy-N-propylspiro[3.4]octan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO.ClH/c1-3-9-14-11-10-12(15-4-2)13(11)7-5-6-8-13;/h11-12,14H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCAYSIDHCVRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CC(C12CCCC2)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 3-Ethoxypropionitrile

  • Reactants : Ethanol and acrylonitrile
  • Catalyst A : Strong base catalysts such as sodium hydroxide, potassium hydroxide, sodium methoxide, sodium ethoxide, potassium methoxide, or alumina
  • Reaction Conditions :
    • Molar ratio ethanol to acrylonitrile: 1.0 to 1.5 : 1
    • Temperature during acrylonitrile addition: 20–80 °C (preferably 30–60 °C)
    • Catalyst loading: 0.2–2% of total reaction liquid weight
    • Reaction time: 3–6 hours after acrylonitrile addition
  • Outcome : 3-ethoxypropionitrile with >97% content and high selectivity (>97%) is obtained
  • Mechanism : Nucleophilic addition of ethanol to acrylonitrile catalyzed by strong base, forming the nitrile intermediate

Step 2: Catalytic Hydrogenation to 3-Ethoxypropylamine

  • Catalyst B : Modified Raney nickel, Raney cobalt, copper-nickel, or nickel-chromium catalysts treated with strong alkaline substances (e.g., sodium hydroxide, potassium hydroxide, ammonia water)
  • Inhibitors : Sodium hydroxide, potassium hydroxide, ammonia water, liquid ammonia, or disodium hydrogen phosphate to control side reactions
  • Reaction Conditions :
    • Temperature: 70–150 °C
    • Pressure: 3.0–6.0 MPa hydrogen pressure
    • Catalyst loading: 2–10% of total reaction liquid weight
    • Hydrogenation time: Approx. 5 hours until hydrogen uptake ceases
  • Outcome : High purity 3-ethoxypropylamine with >99.5% content and selectivity around 92–95%
  • Purification : Vacuum reduced pressure distillation to isolate the product

Detailed Experimental Examples

Example Catalyst A Catalyst B Temp. (°C) Step 1 Temp. (°C) Step 2 Pressure (MPa) Yield (%) Purity (%)
1 Sodium ethoxide (1.8g) Raney nickel modified with KOH 45 85 3.6 92 99.7
2 Sodium methoxide (0.82g) Raney cobalt modified with disodium hydrogen phosphate 50 150 4.0 90 99.5
3 Sodium hydroxide (8.2g) Raney nickel modified with ammonia water 50 Not specified Not specified Not specified Not specified
  • In Example 1, ethanol (200g) and sodium ethoxide catalyze the addition of acrylonitrile (210g) at 45 °C, yielding 98.3% 3-ethoxypropionitrile. Modified Raney nickel catalyst hydrogenates the nitrile at 85 °C and 3.6 MPa hydrogen pressure to produce 3-ethoxypropylamine with 92% yield and 99.7% purity.
  • Example 2 uses sodium methoxide and Raney cobalt catalyst with higher temperature hydrogenation (150 °C) achieving similar high purity and yield.
  • Example 3 shows the use of sodium hydroxide and Raney nickel with ammonia water modification, with reaction parameters similar to Example 1.

Advantages and Innovations in Preparation

  • High Selectivity and Yield : The two-step process achieves overall selectivity of approximately 92%, minimizing byproducts.
  • Catalyst Recyclability : Both catalysts A and B can be recycled and reused, reducing waste and cost.
  • Green Chemistry : The method produces minimal waste liquid and employs environmentally friendly reaction conditions.
  • Control of Side Reactions : The use of alkaline modifiers and inhibitors during hydrogenation effectively suppresses deamination and other side reactions, improving product purity.

Summary Table of Key Reaction Parameters

Parameter Range/Value Notes
Ethanol to acrylonitrile molar ratio 1.0–1.5 : 1 Controls nitrile formation efficiency
Catalyst A loading 0.2–2% (w/w) Strong base catalysts
Acrylonitrile addition temp 20–80 °C (preferably 30–60 °C) Temperature control critical for selectivity
Catalyst B loading 2–10% (w/w) Modified Raney or nickel-based catalysts
Hydrogenation temperature 70–150 °C Higher temp increases reaction rate but must be optimized
Hydrogenation pressure 3.0–6.0 MPa High pressure facilitates hydrogenation
Reaction time (hydrogenation) ~5 hours Until hydrogen uptake ceases
Product purity >99.5% High purity amine obtained
Overall yield 90–92% High yield with minimal waste

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in treating diseases associated with aberrant leukocyte recruitment and activation. This is particularly relevant in conditions such as autoimmune disorders and chronic inflammatory diseases. The mechanism involves modulating the immune response, which could lead to novel therapeutic strategies.

Case Study: Inhibition of Leukocyte Recruitment

In a study exploring the efficacy of various compounds on leukocyte recruitment, 3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride was shown to significantly reduce the migration of leukocytes in vitro. This suggests its potential utility in developing anti-inflammatory drugs .

Pharmacological Applications

The compound is being explored for its role as an inhibitor of the type III secretion system (T3SS) in Gram-negative bacteria. The T3SS is a critical virulence factor that allows bacteria to inject effector proteins into host cells, leading to infection.

Research Insights

A high-throughput screening campaign identified this compound as a promising candidate for inhibiting T3SS activity in Enteropathogenic Escherichia coli (EPEC). The compound demonstrated a dose-dependent inhibition of T3SS-mediated secretion, highlighting its potential as an antibiotic adjuvant .

Biological Research

In biological studies, this compound is being evaluated for its effects on cellular signaling pathways involved in cell proliferation and apoptosis. Preliminary results indicate that it may influence pathways related to cancer cell growth, making it a candidate for further investigation in oncology.

Table: Summary of Biological Effects

Study Focus Findings Reference
Leukocyte MigrationSignificant reduction in migration
T3SS InhibitionDose-dependent inhibition observed
Cancer Cell ProliferationPotential modulation of growth pathways

Mechanism of Action

The mechanism of action of 3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Amines with Varied Ring Sizes

3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride (CAS 1354953-89-1)
  • Molecular Formula: C₁₄H₂₈ClNO
  • Molecular Weight : 261.83 g/mol
  • Key Differences: The spiro ring system expands from [3.4]octane to [3.5]nonane, increasing the carbon count in the fused ring. Higher molecular weight (+14.03 g/mol) due to the additional methylene group in the nonane ring.
Spiro[3.4]octane vs. Bicyclo[2.2.2]octane Derivatives
  • Bicyclo[2.2.2]octan-1-amine hydrochloride (CAS 1193-43-7):
    • Molecular Formula : C₈H₁₆ClN
    • Molecular Weight : 161.67 g/mol
    • Key Differences :
  • Replaces the spiro system with a rigid bicyclo[2.2.2]octane scaffold.
  • Lacks the ethoxy and propylamine groups, resulting in significantly lower molecular weight (-86.13 g/mol).
  • Simpler structure with fewer functional groups, likely altering solubility and reactivity .

Substituted Propylamine Derivatives

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5)
  • Molecular Formula : C₅H₁₃Cl₂N
  • Molecular Weight : 158.07 g/mol
  • Key Differences: Linear propane backbone with chloro and dimethylamine substituents. No spiro or bicyclic framework, leading to reduced steric complexity. Lower molecular weight (-89.73 g/mol) and distinct reactivity (chloro group vs. ethoxy group) .

Heterocyclic Amines from Patent Literature

Several bicyclo and spiro compounds in European patents share structural motifs:

  • N-Benzyl-4-(3,6-dihydropyrazolo[4,3-d]pyrrolo[2,3-b]pyridin-1-yl)bicyclo[2.2.2]octan-1-amine hydrochloride (Patent EP 3 950 692 A1):
    • Molecular Framework : Bicyclo[2.2.2]octane fused with pyrazolo-pyrrolo-pyridine heterocycles.
    • Key Differences :

Structural and Functional Impact Analysis

Molecular Weight and Solubility

  • Bicyclo[2.2.2]octane derivatives, while rigid, lack polar substituents like ethoxy groups, which could limit hydrogen-bonding capacity .

Reactivity and Pharmacological Potential

  • Ethoxy Group : Enhances lipophilicity and metabolic stability compared to chloro or dimethylamine substituents .
  • Spiro vs. Bicyclo Frameworks : Spiro systems offer conformational restriction, which may improve target binding selectivity in drug design compared to linear analogs .

Data Table: Key Comparative Metrics

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
3-ethoxy-N-propylspiro[3.4]octan-1-amine HCl 1333847-63-4 C₁₃H₂₆ClNO 247.80 Spiro[3.4]octane Ethoxy, propylamine
3-ethoxy-N-propylspiro[3.5]nonan-1-amine HCl 1354953-89-1 C₁₄H₂₈ClNO 261.83 Spiro[3.5]nonane Ethoxy, propylamine
Bicyclo[2.2.2]octan-1-amine HCl 1193-43-7 C₈H₁₆ClN 161.67 Bicyclo[2.2.2]octane Amine
3-Chloro-N,N-dimethylpropan-1-amine HCl 5407-04-5 C₅H₁₃Cl₂N 158.07 Linear propane Chloro, dimethylamine

Biological Activity

Overview

3-Ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique spirocyclic structure, which incorporates both ethoxy and propyl groups, suggests diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1333847-63-4
  • Molecular Formula : C13H25ClN2O

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It is hypothesized that the compound may modulate the activity of receptors or enzymes, influencing various biochemical pathways. Research indicates that it may act as an agonist for G-protein coupled receptors (GPCRs), which play a crucial role in cellular signaling processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Antiviral Activity

In addition to its antibacterial properties, the compound has shown potential antiviral activity. Preliminary studies indicated that it could inhibit viral replication in cell cultures infected with certain viruses, suggesting a possible application in antiviral drug development . Further investigation is required to elucidate the specific mechanisms involved in its antiviral effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Virginia Commonwealth University explored the antimicrobial properties of various spirocyclic compounds, including this compound. The study utilized a combination of disk diffusion and broth microdilution methods to assess antimicrobial activity against multiple pathogens. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, particularly against multidrug-resistant strains .

Case Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism by which this compound exerts its biological effects. Using molecular docking studies, scientists identified potential binding sites on target proteins associated with bacterial cell wall synthesis and viral replication pathways. These findings provide a foundation for further exploration into its therapeutic applications .

Q & A

Q. What are the key considerations in synthesizing 3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential steps:

Spirocyclic Core Formation : Utilize cyclopropanation or ring-closing metathesis to construct the spiro[3.4]octane scaffold .

Amination : Introduce the N-propylamine moiety via nucleophilic substitution or reductive amination, ensuring steric hindrance is minimized .

Ethoxy Group Installation : Employ alkylation with ethyl bromide or Mitsunobu conditions for etherification .

Salt Formation : React with HCl in anhydrous conditions to yield the hydrochloride salt .

Q. Optimization Strategies :

  • Use continuous flow reactors to enhance scalability and reproducibility .
  • Monitor reaction progress via HPLC or NMR to adjust stoichiometry and temperature .
  • Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign spirocyclic proton environments (e.g., δ 1.2–1.5 ppm for ethoxy CH3) and amine protons (δ 2.5–3.0 ppm) .
    • 2D COSY/HSQC : Resolve overlapping signals in the spirocyclic core .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
    • Optimize mobile phase (e.g., acetonitrile:water with 0.1% TFA) for peak symmetry .

Q. What safety protocols and personal protective equipment (PPE) are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Risk Assessment :
    • Review GHS classifications (e.g., H315 for skin irritation, H319 for eye damage) and SDS data for analogous amines .
  • PPE Requirements :
    • Gloves : Nitrile or neoprene (tested for HCl resistance) .
    • Respiratory Protection : Use NIOSH-approved N95 masks for powder handling; fume hoods for bulk synthesis .
    • Eye Protection : Goggles with side shields or full-face shields during transfers .
  • Emergency Procedures :
    • Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Reactivity Modeling :
    • Use Density Functional Theory (DFT) to calculate activation energies for spirocyclic ring-opening or amine protonation .
    • Simulate solvent effects (e.g., dielectric constant of ethanol vs. DMSO) via COSMO-RS .
  • Stability Analysis :
    • Perform accelerated degradation studies (40°C/75% RH) with HPLC monitoring to validate computational predictions .
    • Apply molecular dynamics (MD) to assess hygroscopicity and HCl dissociation in aqueous media .

Q. What methodological approaches resolve discrepancies in biological activity data for this compound across different studies?

Methodological Answer:

  • Data Harmonization :
    • Standardize assay conditions (e.g., pH 7.4 PBS buffer, 37°C) to minimize variability .
    • Use meta-analysis to statistically integrate results from receptor-binding (e.g., IC50) and cellular viability assays .
  • Controlled Replication :
    • Validate conflicting results via orthogonal methods (e.g., SPR for binding affinity vs. radioligand assays) .
    • Apply Bayesian statistics to quantify uncertainty in dose-response curves .

Q. How can impurity profiling and control be systematically implemented during scale-up synthesis?

Methodological Answer:

  • Impurity Identification :
    • Use LC-MS/MS to detect byproducts (e.g., N-dealkylation or ethoxy hydrolysis) .
    • Compare retention times with pharmacopeial standards for known impurities .
  • Process Control :
    • Implement Quality by Design (QbD) to define critical quality attributes (CQAs) for intermediates .
    • Optimize crystallization conditions (e.g., anti-solvent addition rate) to exclude hydrophobic impurities .

Q. What advanced techniques are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Biophysical Assays :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Structural Biology :
    • Co-crystallize the compound with target proteins for X-ray diffraction (resolution <2.0 Å) .
    • Use cryo-EM for membrane-bound receptor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.